(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c23-15-2-1-3-16(24)21(15)22(29)28-10-8-27(9-11-28)20-7-5-17(25-26-20)14-4-6-18-19(12-14)31-13-30-18/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQESQXQFWWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety
- Pyridazine ring
- Piperazine group
These structural components are critical for the compound's interaction with biological targets, influencing its efficacy and safety profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of benzo[d][1,3]dioxole exhibit promising anti-cancer activity by inducing apoptosis in cancer cells. The IC50 values reported for related compounds ranged from 25.72 μM to 45.2 μM against different cell lines, suggesting that modifications in the structure can enhance potency against specific tumors .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of cell proliferation : Flow cytometry results showed that the compound induces apoptosis in cancer cells.
- Targeting key signaling pathways : Compounds similar to this have been shown to interact with kinases involved in cell survival and proliferation, such as PI3K and AKT pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some analogs and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine + Fluorophenyl | Anticancer |
| Compound B | Similar enone structure | Antimicrobial |
| Compound C | Pyridazine-based | Anti-inflammatory |
This table illustrates how variations in substituents and structural motifs lead to different biological activities while retaining core functional elements .
Pharmacological Studies
In vivo studies have been conducted to assess the efficacy of this compound in animal models. For example, tumor-bearing mice treated with similar compounds showed significant suppression of tumor growth compared to untreated controls. These findings underscore the potential of this compound as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparisons for the target compound, lists analogs with overlapping structural motifs (e.g., piperazine rings, halogenated aryl groups). For example:
- 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone shares a halogenated aromatic system, which may influence solubility or metabolic stability.
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Core Structure | Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Pyridazine | Benzo[d][1,3]dioxol-5-yl, piperazine, 2-chloro-6-fluorophenyl | Hypothetical CNS modulation |
| 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-... | Pyridine | 4-fluorophenyl, piperazine | Receptor ligand (e.g., 5-HT) |
| 1-(6-chloro-2-methylimidazo[...]-3-yl)ethanone | Imidazopyridine | Chlorophenyl, methyl | Antimicrobial/antiviral agents |
Notes:
- Piperazine-containing compounds (e.g., ) are frequently associated with CNS activity due to their ability to interact with serotonin or dopamine receptors .
- Halogenation (e.g., Cl, F) typically enhances lipophilicity and metabolic resistance, as seen in antipsychotic or antifungal agents .
Research Findings and Limitations
For instance:
- focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, which are phytochemicals unrelated to the target compound’s synthetic structure .
- only lists supplier information for analogs without experimental data .
Table 2: Availability of Comparative Data in Provided Evidence
Q & A
Q. Table 1: Structural Analogs and Bioactivity
| Compound | Key Modifications | Reported Activity | Reference |
|---|---|---|---|
| Compound A () | Morpholinosulfonyl phenyl | Anticancer (IC₅₀ = 1.2 µM) | |
| Compound B () | Difluorophenyl + hydroxyl | Anti-inflammatory |
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodological Answer :
- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to distinguish cytotoxic vs. cytostatic effects .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific interactions .
- Case Study : Inconsistent IC₅₀ values for a benzoylpiperidine analog were resolved by standardizing assay conditions (e.g., cell line, serum concentration) .
Q. What strategies optimize the compound's metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzodioxole moiety to enhance solubility .
- Cytochrome P450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
- Data-Driven Approach : Structural analogs with methoxy substituents showed improved half-lives (t₁/₂ > 4 hrs in human plasma) .
Data Contradiction Analysis
Q. How to address discrepancies in elemental analysis (e.g., C/H/N deviations >0.5%)?
- Methodological Answer :
- Purification : Re-crystallize using gradient solvent systems (e.g., n-hexane/EtOAc) to remove residual salts or solvents .
- Alternative Techniques : Validate purity via combustion analysis or X-ray crystallography .
- Example : A compound with a 0.7% carbon deviation was traced to incomplete drying; lyophilization resolved the issue .
Experimental Design
Q. What in vitro assays are recommended for evaluating neuropharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors due to the piperazine moiety's affinity .
- Functional Assays : Use cAMP accumulation or calcium flux assays for GPCR activity .
- Validation : Cross-reference with behavioral models (e.g., forced swim test for antidepressants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
